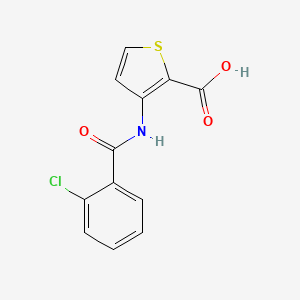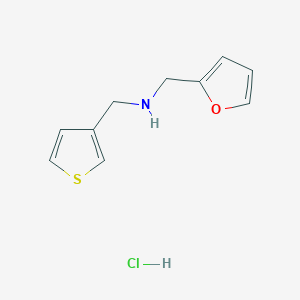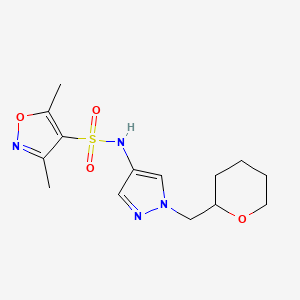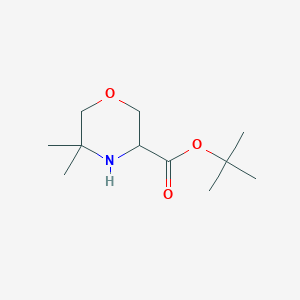
3-(2-Chlorobenzamido)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorobenzamido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H8ClNO3S It is known for its unique structure, which includes a thiophene ring substituted with a 2-chlorobenzamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
2-chlorobenzoyl chloride+thiophene-2-carboxylic acidtriethylamine, dichloromethane3-(2-Chlorobenzamido)thiophene-2-carboxylic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom in the benzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
3-(2-Chlorobenzamido)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzo[b]thiophene-2-carboxylic acid
- 2-Chlorobenzoylthiophene
- 3-(2-Bromobenzamido)thiophene-2-carboxylic acid
Comparison
3-(2-Chlorobenzamido)thiophene-2-carboxylic acid is unique due to the presence of both the 2-chlorobenzamido group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, which can be leveraged in specific research and industrial contexts.
Properties
IUPAC Name |
3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-8-4-2-1-3-7(8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOQJQLRPKSGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(SC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea](/img/structure/B2658463.png)
![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2658464.png)
![4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2658465.png)
![1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide](/img/structure/B2658466.png)
![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)
![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)



![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2658479.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
![1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2658481.png)


